2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid
Overview
Description
2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid is a complex organic compound that belongs to the oxazole family This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylbenzoyl chloride with glycine in the presence of a base to form the oxazole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring or the acetic acid moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols.
Scientific Research Applications
2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The acetic acid moiety may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
2-[5-Methyl-2-(3-methylphenyl)-1,3-thiazol-4-yl]acetic acid: Contains a thiazole ring instead of an oxazole ring.
2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]butanoic acid: Features a butanoic acid moiety.
Uniqueness
The uniqueness of 2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-4-3-5-10(6-8)13-14-11(7-12(15)16)9(2)17-13/h3-6H,7H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFWEJGHKTYOHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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